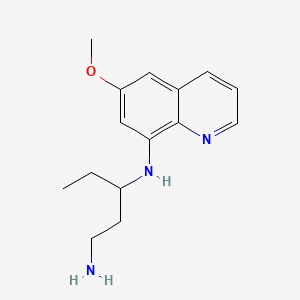
N3-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine (Secaquine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of N3-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the methoxy group at the 6th position. The subsequent steps involve the formation of the pentane-1,3-diamine moiety and its attachment to the quinoline ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
N3-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N3-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Mechanism of Action
The mechanism of action of N3-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine is not fully understood. it is believed to interact with molecular targets similar to those of Primaquine. This interaction likely involves the inhibition of certain enzymes or pathways critical for the survival of malaria parasites .
Comparison with Similar Compounds
N3-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine can be compared with other quinoline derivatives, such as:
Primaquine: An antimalarial agent with a similar structure but different functional groups.
Chloroquine: Another antimalarial compound with a quinoline core but distinct chemical modifications.
Mefloquine: A quinoline derivative used in the treatment of malaria, with a different side chain structure.
The uniqueness of N3-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine lies in its specific methoxy and diamine substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
3-N-(6-methoxyquinolin-8-yl)pentane-1,3-diamine |
InChI |
InChI=1S/C15H21N3O/c1-3-12(6-7-16)18-14-10-13(19-2)9-11-5-4-8-17-15(11)14/h4-5,8-10,12,18H,3,6-7,16H2,1-2H3 |
InChI Key |
VFHNAUNPRSCUOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















